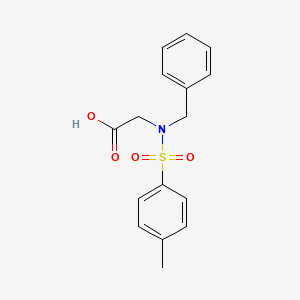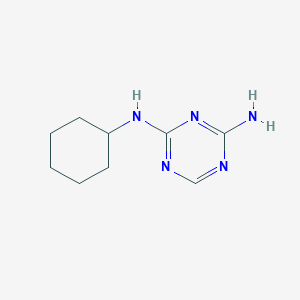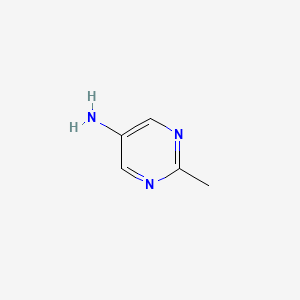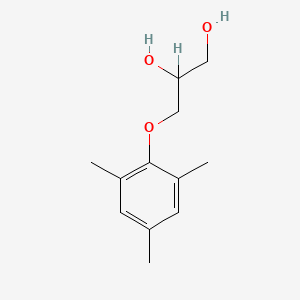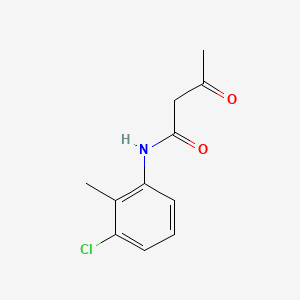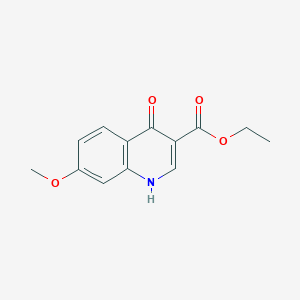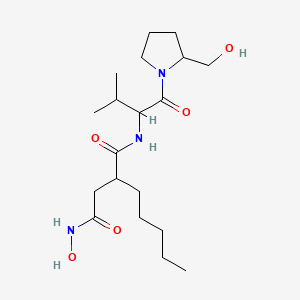
actinonin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of actinonin involves multiple steps. The synthetic route typically starts with the preparation of the pyrrolidine ring, followed by the introduction of the hydroxymethyl group. The next steps involve the formation of the carbamoyl group and the attachment of the octanohydroxamic acid moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial production methods for this compound are designed to optimize the yield and reduce the production cost. These methods may involve the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
化学反応の分析
actinonin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxo derivatives, while reduction can yield alcohols or amines. Substitution reactions can introduce different functional groups into the molecule, enhancing its biological activity or stability.
科学的研究の応用
actinonin has a wide range of scientific research applications. In chemistry, it is used as a model compound to study peptide deformylase inhibition and enzyme kinetics . In biology, it has been employed to investigate bacterial resistance mechanisms and the development of new antibiotics .
In medicine, this compound has shown potential as an antibacterial agent, particularly against resistant strains of bacteria. It has also been explored for its anti-inflammatory and anti-obesity properties . In the industrial sector, it is used in the development of new therapeutic agents and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of actinonin involves the inhibition of peptide deformylase (PDF), an enzyme crucial for bacterial protein synthesis . By binding to the active site of PDF, the compound prevents the removal of the formyl group from nascent proteins, thereby inhibiting bacterial growth and proliferation .
The molecular targets of this compound include various bacterial enzymes and pathways involved in protein synthesis and metabolism. Its inhibitory action on PDF makes it a promising candidate for the development of new antibacterial therapies.
類似化合物との比較
actinonin is unique due to its specific inhibitory action on peptide deformylase. Similar compounds include other hydroxamic acids and peptide deformylase inhibitors, such as this compound analogs and derivatives .
These similar compounds share structural features and biological activities but may differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of this compound lies in its balanced profile of activity against a broad spectrum of bacteria and its potential for further optimization in drug development.
特性
IUPAC Name |
N'-hydroxy-N-[1-[2-(hydroxymethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-pentylbutanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O5/c1-4-5-6-8-14(11-16(24)21-27)18(25)20-17(13(2)3)19(26)22-10-7-9-15(22)12-23/h13-15,17,23,27H,4-12H2,1-3H3,(H,20,25)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLATMLVMSFZBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)NO)C(=O)NC(C(C)C)C(=O)N1CCCC1CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864402 |
Source


|
| Record name | N~4~-Hydroxy-N~1~-{1-[2-(hydroxymethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl}-2-pentylbutanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
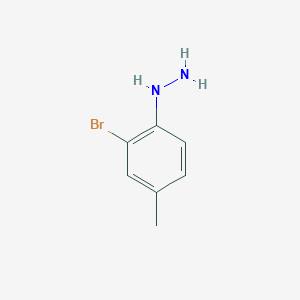
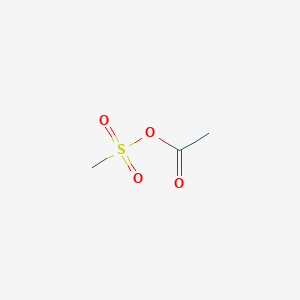
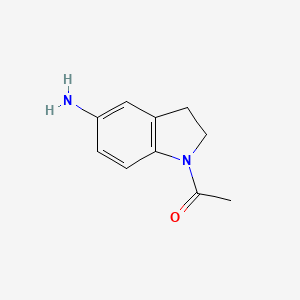

![[1,1'-Biphenyl]-3,3'-diamine, 2,2',4,4',6,6'-hexamethyl-](/img/structure/B1331528.png)
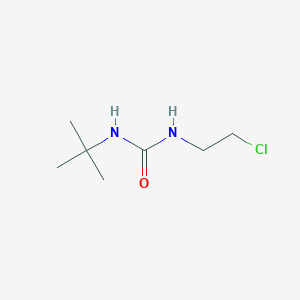
![2,3-Diphenylbenzo[f]quinoxaline](/img/structure/B1331531.png)
